[(5-Methylfuran-2-yl)methyl](prop-2-en-1-yl)amine
Overview
Description
[(5-Methylfuran-2-yl)methyl](prop-2-en-1-yl)amine is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of Benzimidazoles : A method for synthesizing 2-methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazoles was developed, involving intramolecular cyclization and protolytic opening of the furan ring (Stroganova et al., 2013).
Creation of Furazan and Pyrazole Derivatives : Studies demonstrated the synthesis of furazan and pyrazole derivatives, highlighting the compound's versatility in forming diverse heterocyclic structures (Kormanov et al., 2017).
Formation of Bis(olefin)amine Complexes : Research on bis(olefin)amine complexes with (5-methylfuran-2-yl)methylamine showed potential in homogeneous catalytic reactions and structural studies (Zweifel et al., 2009).
Amination, Hydrogenation, and Hydrodeoxygenation : Cobalt nanoparticles facilitated the reductive amination, hydrogenation, and hydrodeoxygenation of 5-hydroxymethylfurfural, using (5-methylfuran-2-yl)methylamine as a key component (Chandrashekhar et al., 2021).
Biological and Pharmacological Studies
Evaluation of Antimicrobial and Antioxidant Activities : Compounds containing (5-methylfuran-2-yl)methylamine showed significant antimicrobial and antioxidant properties, suggesting potential in medical applications (Saundane et al., 2013).
Cytotoxicity Against Cancer Cells : Derivatives of this compound exhibited cytotoxic effects against cancer cell lines, providing insights into potential therapeutic applications (Shankar et al., 2017).
Analysis of Fluorescence Effects : Studies focused on fluorescence effects in bio-active derivatives of this compound, highlighting its potential in spectroscopic applications (Matwijczuk et al., 2018).
Material Science and Energetic Materials
Crystal Structure Analysis : Investigations into the crystal structure of energetic material precursors revealed insights into molecular interactions and stability, applicable in material sciences (Zhu et al., 2021).
Development of Novel Functionalities : The introduction of N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl] moieties in the synthesis of thiadiazol-2-amines demonstrated the potential for creating novel functionalities in chemical compounds (Tahghighi et al., 2012).
Properties
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]prop-2-en-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-3-6-10-7-9-5-4-8(2)11-9/h3-5,10H,1,6-7H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBZLJCSJYBGQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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